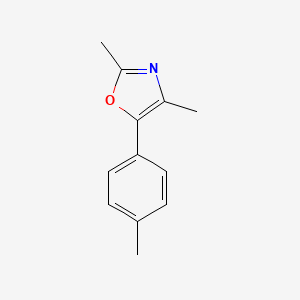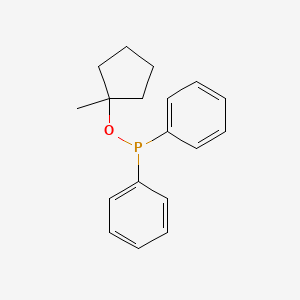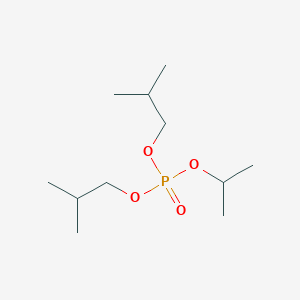![molecular formula C17H13N3O4S B12592680 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético es un compuesto que pertenece a la clase de los derivados de pirrolopiridina. Estos compuestos son conocidos por sus potenciales actividades biológicas, particularmente como inhibidores de diversas enzimas y receptores. La estructura específica de este compuesto lo convierte en un candidato prometedor para la investigación en química medicinal y desarrollo de fármacos.
Métodos De Preparación
La síntesis del ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Pirrolo[2,3-b]piridina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores adecuados.
Introducción del Resto Ácido Acético: Este paso a menudo involucra el uso de reacciones de acilación.
Unión del Grupo 2-Cianofenilsulfonil: Esto se puede hacer utilizando reacciones de sulfonilación con reactivos apropiados.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
El ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.
Hidrólisis: Los enlaces éster o amida en el compuesto se pueden hidrolizar en condiciones ácidas o básicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial como inhibidor enzimático, particularmente para las enzimas involucradas en el cáncer y otras enfermedades.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas afecciones, incluyendo el cáncer y las enfermedades inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, evitando así su función normal. Esta inhibición puede conducir a la interrupción de vías de señalización específicas, lo que puede tener efectos terapéuticos en enfermedades como el cáncer.
Comparación Con Compuestos Similares
El ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético se puede comparar con otros derivados de pirrolopiridina, como:
- Ácido 1H-pirrolo[2,3-b]piridina-3-carboxílico
- 1H-pirrolo[2,3-b]piridina-3-amina
- 1H-pirrolo[2,3-b]piridina-3-aldehído
Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales, lo que puede generar diferencias en sus actividades biológicas y aplicaciones. La combinación única de grupos funcionales en el ácido 1-[(2-cianofenil)sulfonil]-2-metil-1H-pirrolo[2,3-b]piridina-3-acético lo hace particularmente interesante para la investigación en química medicinal.
Propiedades
Fórmula molecular |
C17H13N3O4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[1-(2-cyanophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-11-14(9-16(21)22)13-6-4-8-19-17(13)20(11)25(23,24)15-7-3-2-5-12(15)10-18/h2-8H,9H2,1H3,(H,21,22) |
Clave InChI |
CQXMJRURHXVTEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3C#N)N=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
